[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine
Description
Properties
IUPAC Name |
(2-propan-2-yl-1,3-benzoxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEBLGZHIZBDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine typically involves the reaction of 2-isopropyl-1,3-benzoxazole with methanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also incorporate purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs identified from literature and chemical databases:
Structural and Electronic Differences
- Benzoxazole vs. Triazole : The benzoxazole core enhances aromatic stability and electron-withdrawing effects compared to the 1,2,4-triazole analog, which may exhibit stronger hydrogen-bonding due to additional nitrogen atoms .
- The {2-[(propan-2-yloxy)methyl]phenyl}methanamine analog replaces the benzoxazole with a flexible ether linkage, favoring conformational adaptability .
- Methanamine vs. Amide : The methanamine group in the target compound offers nucleophilic reactivity, while the benzamide analog () acts as a bidentate directing group for metal coordination, enabling C–H activation reactions .
Biological Activity
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine
- Molecular Formula : CHNO
- InChI Key : 1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3
This structural configuration contributes to its unique biological activity profile.
Antimicrobial Activity
Research indicates that [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Active | 25 µg/mL |
| Escherichia coli | Less active | 50 µg/mL |
| Candida albicans | Moderate antifungal | 30 µg/mL |
The compound's selective action against Gram-positive bacteria highlights its potential as an antimicrobial agent in clinical settings .
Anticancer Properties
The anticancer potential of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 15 | High |
| A549 (Lung) | 20 | Moderate |
| HepG2 (Liver) | 25 | Moderate |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer therapies .
The biological activity of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is believed to involve its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding how the compound exerts its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine:
- Antimicrobial Efficacy Study : A study involving this compound demonstrated significant antibacterial activity against resistant strains of Bacillus subtilis. The results suggested that it could be a candidate for developing new antibiotics .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is promising for therapeutic applications in oncology .
Q & A
Q. What are the established synthetic methodologies for [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine, and how are key reaction parameters optimized?
The synthesis typically involves constructing the benzoxazole core followed by functionalization. For analogous benzoxazole derivatives, methods like reductive amination under solvent-free conditions are employed. For example:
- Step 1 : Condensation of substituted o-aminophenols with carbonyl reagents to form the benzoxazole ring.
- Step 2 : Introduction of the methanamine group via nucleophilic substitution or amination.
- Key parameters : Solvent choice (e.g., ethanol for reflux), temperature control (reflux at ~78°C), and catalysts (e.g., acetic acid for cyclization). Reaction progress is monitored via TLC (e.g., Chloroform:Methanol 7:3), and products are isolated by precipitation or column chromatography .
Q. Which spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., isopropyl methyl groups at δ ~1.35 ppm) and aromatic carbons.
- FTIR : Confirms NH₂ stretches (~3350 cm⁻¹) and C=N bonds (~1650 cm⁻¹).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 189.1).
- X-ray crystallography : Resolves 3D structure and intermolecular interactions using software like SHELX .
Advanced Questions
Q. How can X-ray crystallography and SHELX software elucidate the crystal structure and intermolecular interactions of this compound?
- Data collection : Single-crystal diffraction at low temperatures (100 K) minimizes thermal motion artifacts.
- Structure solution : SHELXT solves phases via dual-space methods, while SHELXL refines anisotropic displacement parameters.
- Applications : Determines bond lengths, angles, and hydrogen-bonding networks critical for understanding reactivity and polymorphism. SHELX’s robustness in handling twinned data is advantageous for complex heterocycles .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Modify the isopropyl group (e.g., replace with halides or electron-withdrawing groups) and assess biological activity changes.
- Computational docking : Molecular dynamics simulations predict binding modes to targets like enzymes or receptors.
- Comparative studies : Analogous compounds (e.g., chlorophenyl-substituted benzoxazoles) highlight pharmacophoric features influencing activity .
Q. How can researchers address discrepancies in synthetic yields or biological data across studies?
- Standardization : Reproduce experiments under controlled conditions (e.g., inert atmosphere, HPLC purity >95%).
- Meta-analysis : Compare protocols for variables like reagent stoichiometry or assay endpoints.
- Cross-validation : Collaborate with independent labs to verify results, particularly for biological activity .
Table 1: Key Spectroscopic Data (Hypothetical Example)
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.85 (s, 2H, CH₂NH₂), 7.25–7.50 (m, aromatic H) |
| FTIR (ATR) | Peaks at ~3350 cm⁻¹ (NH₂ stretch), 1650 cm⁻¹ (C=N stretch) |
| ESI-MS | [M+H]⁺ m/z calculated for C₁₁H₁₃N₂O: 189.10, observed: 189.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
